molecular formula C13H9Cl2NO2S2 B4211835 3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one

3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one

Cat. No.: B4211835
M. Wt: 346.3 g/mol
InChI Key: JMZJRMOIESNGDN-UHFFFAOYSA-N
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Description

3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one is a complex organic compound that features a unique combination of a thiazole ring, a dichlorophenyl group, and a dihydrofuranone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then functionalized with a dichlorophenyl group. The final step involves the formation of the dihydrofuranone moiety through a cyclization reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in optimizing reaction conditions for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The dichlorophenyl group can facilitate binding to hydrophobic pockets in proteins, while the thiazole ring can interact with metal ions or other cofactors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thio}dihydro-2(3H)-pyranone
  • 3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thio}dihydro-2(3H)-thiophenone

Uniqueness

Compared to similar compounds, 3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one exhibits unique properties due to the presence of the dihydrofuranone moiety. This structural feature can influence its reactivity and binding affinity, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2S2/c14-7-1-2-8(9(15)5-7)10-6-19-13(16-10)20-11-3-4-18-12(11)17/h1-2,5-6,11H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZJRMOIESNGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1SC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one
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3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one
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3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one
Reactant of Route 4
3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one
Reactant of Route 5
3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one
Reactant of Route 6
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3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one

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